molecular formula C9H9NO2S B2978419 Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate CAS No. 2228307-68-2

Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate

Cat. No. B2978419
M. Wt: 195.24
InChI Key: BYTVMUUQDRVTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 2228307-68-2 . It has a molecular weight of 195.24 and its IUPAC name is "methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate” is "1S/C9H9NO2S/c1-5-7 (4-10)8 (6 (2)13-5)9 (11)12-3/h1-3H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

One study focuses on the synthesis and electrophysical properties of related methanofullerene compounds, comparing them to other fullerene derivatives to understand their potential in electronic applications (Torosyan et al., 2018). Another research effort presents a comprehensive analytical and structural characterization of MDMB-4en-PINACA, a novel synthetic cannabinoid, which involves techniques like GC–MS, LC–MS, and NMR, amongst others, to derive detailed molecular insights (Dybowski et al., 2021).

Chemical Properties and Reactivity

The study of the synthesis and electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates provides insights into the reactivity and potential applications of similar thiophene derivatives in electrochemical systems (Rejňák et al., 2004). Moreover, research on the synthesis of pyrimidine derivatives through reactions involving ketene dithioacetals and amides explores new pathways for creating pyrimidine-based compounds, showcasing the versatility of thiophene derivatives in synthesizing heterocyclic compounds (Kohra et al., 1988).

Potential Applications

Research on the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates highlights the pharmaceutical potential of thiophene derivatives. This study demonstrates that certain phenolic substitutions in thiophene compounds enhance their biological activity, indicating their potential in developing new anti-inflammatory drugs (Madhavi et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-5-7(4-10)8(6(2)13-5)9(11)12-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTVMUUQDRVTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-2,5-dimethylthiophene-3-carboxylate

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